1-Hydroxycarvedilol O-glucuronide
Descripción
1-Hydroxycarvedilol O-glucuronide (1-OHCG) is a major phase-II metabolite of carvedilol, a non-selective β-blocker with α1-adrenergic blocking activity. It is formed via CYP2D1-mediated hydroxylation of carvedilol at the 1-position of the carbazole ring, followed by glucuronidation via UDP-glucuronosyltransferases (UGTs) . In rats, 1-OHCG is excreted stereoselectively into bile, favoring the R(+)-enantiomer of carvedilol, and accounts for a significant proportion of carvedilol’s metabolic clearance . This metabolite’s formation and excretion are critical for understanding carvedilol’s pharmacokinetics and inter-individual variability in drug response.
Propiedades
Número CAS |
136657-37-9 |
|---|---|
Fórmula molecular |
C30H34N2O11 |
Peso molecular |
598.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[4-[(2R)-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O11/c1-39-19-8-4-5-9-20(19)40-13-12-31-14-16(33)15-41-21-10-11-22(24-23(21)17-6-2-3-7-18(17)32-24)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16-,25+,26+,27-,28+,30-/m1/s1 |
Clave InChI |
OVZIZPFHZAJOCG-IVODMCMDSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
SMILES isomérico |
COC1=CC=CC=C1OCCNC[C@H](COC2=C3C4=CC=CC=C4NC3=C(C=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
SMILES canónico |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Otros números CAS |
136657-37-9 |
Sinónimos |
1-hydroxycarvedilol O-glucuronide 1-hydroxycarvedilol O-glucuronide, (S)-isomer 1-OHCG |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural Features
Table 1: Structural Comparison of Selected O-Glucuronides
| Compound | Parent Molecule | Position of Glucuronidation | Key Structural Features |
|---|---|---|---|
| 1-Hydroxycarvedilol O-glucuronide | Carvedilol | 1-OH on carbazole ring | Carbazole core with β-O-glucuronide linkage |
| 8-Hydroxycarvedilol O-glucuronide | Carvedilol | 8-OH on carbazole ring | Structural isomer of 1-OHCG; differs in hydroxylation site |
| Luteolin-7-α-O-glucuronide | Luteolin | 7-OH on flavone backbone | Flavonoid backbone with glucuronide at C7 |
| Caffeic acid-3'-O-glucuronide | Caffeic acid | 3'-OH on phenylpropanoid | Hydroxycinnamic acid derivative |
| Tapentadol-O-glucuronide | Tapentadol | Phenolic OH group | Opioid analgesic with glucuronide at phenolic site |
| Ferulic acid acyl glucuronide | Ferulic acid | Carboxylic acid group | Acyl glucuronide (ester linkage) vs. typical O-glucuronides |
Key Observations :
- Positional Isomerism: 1-OHCG and 8-hydroxycarvedilol O-glucuronide (8-OHCG) are positional isomers, differing only in hydroxylation sites on the carbazole ring. This minor structural difference leads to distinct stereoselective metabolism and biliary excretion patterns .
- Backbone Diversity: Unlike flavonoid-derived glucuronides (e.g., luteolin-7-O-glucuronide), 1-OHCG retains carvedilol’s carbazole core, which is critical for its β-blocking activity .
- Linkage Type : Most O-glucuronides (e.g., caffeic acid-3'-O-glucuronide) form ether linkages, whereas acyl glucuronides (e.g., ferulic acid acyl glucuronide) involve ester bonds, which are more chemically reactive .
Metabolic Pathways and Enzymatic Specificity
Table 2: Metabolic and Pharmacokinetic Parameters
| Compound | Key Enzymes Involved | Excretion Route | Stereoselectivity (S/R Ratio) |
|---|---|---|---|
| 1-Hydroxycarvedilol O-glucuronide | CYP2D1 (hydroxylation), UGTs | Biliary (41–44%) | S/R = 0.43–0.59 (favors R(+)) |
| 8-Hydroxycarvedilol O-glucuronide | CYP2D1 (hydroxylation), UGTs | Biliary | S/R = 2.63–3.29 (favors S(-)) |
| Caffeic acid-3'-O-glucuronide | UGT1A6, UGT1A9 | Renal | Not reported |
| Tapentadol-O-glucuronide | UGT1A8, UGT2B7 | Renal (70–80%) | No stereoselectivity data |
| Resveratrol-4’-O-glucuronide | UGT1A1, UGT1A9 | Hepatic | Trans-configuration retained |
Key Observations :
- Enzymatic Specificity: 1-OHCG formation relies on CYP2D1 for hydroxylation, while glucuronidation is likely mediated by UGT1A isoforms, similar to other phenolic glucuronides (e.g., resveratrol-4’-O-glucuronide) .
- Stereoselectivity : The S/R ratio of 1-OHCG (0.43–0.59) contrasts sharply with 8-OHCG (2.63–3.29), indicating divergent enzyme-substrate interactions for the two hydroxylation sites .
- Excretion Routes : Unlike renal-dominant glucuronides (e.g., tapentadol-O-glucuronide), 1-OHCG is primarily excreted via bile, reflecting its higher molecular weight and lipophilicity .
Key Observations :
- Activity Retention : Unlike ferulic acid acyl glucuronide, which retains antioxidant properties, 1-OHCG is presumed inactive, as glucuronidation typically abolishes pharmacological activity .
- Plasma Concentrations : Tapentadol-O-glucuronide achieves higher systemic exposure than 1-OHCG, likely due to differences in UGT isoform expression and renal vs. biliary excretion .
- Dose Dependency : Both 1-OHCG and vadadustat O-glucuronide exhibit dose-proportional plasma concentrations, supporting their role as primary metabolites .
Stereoselectivity and Clinical Implications
The stereoselective formation of 1-OHCG (favoring R(+)-carvedilol) contrasts with other glucuronides like E-10-hydroxyamitriptyline O-glucuronide, which favors the (-)-enantiomer . This stereoselectivity impacts drug-drug interaction risks and genetic polymorphisms (e.g., CYP2D6 poor metabolizers may show altered 1-OHCG/8-OHCG ratios) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
